2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (molecular formula: C₁₄H₂₃NO₅; molecular weight: 285.34 g/mol) is a bicyclic compound featuring a norbornane-like [3.1.1] framework. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the methoxymethyl substituent enhances lipophilicity. This compound is primarily utilized as a building block in pharmaceutical synthesis, leveraging its constrained geometry to influence target binding and metabolic stability .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-5-13(9-19-4)7-14(15,8-13)10(16)17/h5-9H2,1-4H3,(H,16,17) |
InChI Key |
XQOZFUQWANQAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1(C2)C(=O)O)COC |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Bicyclic Amines
The Boc protecting group is commonly introduced using tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. This step protects the nitrogen and facilitates subsequent functionalizations.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc2O, triethylamine | Dichloromethane (DCM) | 0°C to room temp | 1-4 h | 80-95 | Reaction under inert atmosphere to avoid moisture |
| Boc2O, sodium bicarbonate | Acetonitrile or THF | Room temp | 2-6 h | 85-90 | Mild conditions, suitable for sensitive substrates |
Introduction of the Methoxymethyl Group
The methoxymethyl substituent at the 5-position of the bicyclic ring can be introduced via alkylation reactions using methoxymethyl chloride or bromide in the presence of a base.
| Reagent | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Methoxymethyl chloride | Sodium hydride (NaH) or potassium carbonate (K2CO3) | DMF or THF | 0°C to room temp | 2-12 h | 60-85 | Anhydrous conditions required |
| Methoxymethyl bromide | Triethylamine | Acetonitrile | Room temp | 4-8 h | 70-90 | Alternative alkylation approach |
Carboxylation and Hydrolysis to Carboxylic Acid
The carboxylic acid group at the 1-position is typically formed by hydrolysis of ester intermediates or by direct carboxylation of organometallic intermediates.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithium hydroxide monohydrate (LiOH·H2O) | Tetrahydrofuran (THF)/Water | 70°C | 6 h | 90-95 | Hydrolysis of ester to acid; aqueous workup required |
| Sodium hydroxide (NaOH) | Ethanol/Water | 25-70°C | 3 h | 85-90 | Mild hydrolysis conditions |
Cyclization and Bicyclic Ring Formation
The bicyclic azabicyclo[3.1.1]heptane core can be constructed via intramolecular cyclization reactions, often involving azide intermediates or isocyanate formation.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diphenyl phosphoryl azide (DPPA), triethylamine | Toluene | 20-90°C | 1.5-2.5 h | 84-100 | Formation of isocyanate intermediate; gas evolution observed |
| Carbodiimide coupling agents (e.g., EDC) with DMAP | Dichloromethane | Room temp | 24-48 h | 80-85 | Amide bond formation; inert atmosphere recommended |
Representative Experimental Procedure Summary
A typical synthetic sequence may proceed as follows:
- Start with a piperidine derivative bearing suitable substituents.
- Protect the amine with Boc2O in DCM under nitrogen atmosphere.
- Introduce the methoxymethyl group by alkylation with methoxymethyl chloride in DMF using sodium hydride as base.
- Hydrolyze ester intermediates to carboxylic acid using LiOH·H2O in THF/water mixture at 70°C for 6 hours.
- Perform intramolecular cyclization via reaction with diphenyl phosphoryl azide and triethylamine in toluene at reflux to form the bicyclic azabicyclo[3.1.1]heptane core.
- Purify the final product by extraction and drying over sodium sulfate, followed by concentration under reduced pressure.
Data Table Summarizing Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, TEA, DCM, 0°C to RT, inert atmosphere | 80-95 | Protects amine for subsequent steps |
| 2 | Alkylation | Methoxymethyl chloride, NaH, DMF, 0°C to RT | 60-85 | Introduces methoxymethyl group |
| 3 | Ester Hydrolysis | LiOH·H2O, THF/H2O, 70°C, 6 h | 90-95 | Converts ester to carboxylic acid |
| 4 | Cyclization (Isocyanate formation) | DPPA, TEA, Toluene, reflux, 1.5-2.5 h | 84-100 | Forms bicyclic azabicyclo core |
| 5 | Amide Coupling (if applicable) | EDC, DMAP, DCM, RT, 24-48 h | 80-85 | For further functionalization |
Research Findings and Notes
- The use of lithium hydroxide monohydrate in a THF/water mixture at elevated temperature is effective for hydrolysis of ester intermediates to the carboxylic acid with high yield and purity.
- Diphenyl phosphoryl azide (DPPA) facilitates the formation of isocyanate intermediates, enabling intramolecular cyclization to form the bicyclic azabicyclo[3.1.1]heptane system efficiently.
- Protection of the nitrogen atom with the tert-butoxycarbonyl group is essential to prevent side reactions and to improve stability during synthesis.
- Alkylation with methoxymethyl halides introduces the methoxymethyl substituent, which enhances solubility and reactivity of the final compound.
- Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting moiety. Its removal typically occurs under acidic conditions, exposing the secondary amine for further functionalization.
-
Post-deposition reactivity : The liberated amine can participate in nucleophilic substitutions, reductive aminations, or coupling reactions (e.g., with activated carboxylic acids).
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions, often mediated by coupling reagents or activating agents.
-
Key considerations : Steric hindrance from the bicyclic framework may influence reaction rates and selectivity.
Methoxymethyl Ether Reactivity
The methoxymethyl (MOM) group is generally stable but can undergo cleavage under strongly acidic or reductive conditions:
| Reaction | Conditions | Outcome | Citations |
|---|---|---|---|
| Acidic cleavage | BBr₃ in DCM at –78°C | Demethylation to yield a hydroxylmethyl group | |
| Reductive removal | LiAlH₄ in THF | Reduction to a hydroxymethyl substituent |
-
Structural impact : Cleavage of the MOM group could alter solubility and hydrogen-bonding capacity.
Bicyclic Scaffold Modifications
The norbornane-like bicyclo[3.1.1]heptane core may participate in ring-opening or strain-relief reactions under specific conditions:
| Reaction | Conditions | Outcome | Citations |
|---|---|---|---|
| Epoxidation | m-CPBA in DCM | Epoxide formation at strained bridgehead positions | |
| Hydrogenation | H₂/Pd-C in ethanol | Saturation of double bonds (if present) |
-
Note : Direct experimental data for this specific compound is limited, but analogous bicyclic systems exhibit these trends.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[311]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its bicyclic structure, which mimics certain natural substrates.
Medicine
In medicinal chemistry, it is used in the design and synthesis of potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions.
Comparison with Similar Compounds
3-[(tert-Butoxy)carbonyl]-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid
- Molecular Formula: C₁₃H₂₁NO₅
- Molecular Weight : 271.32 g/mol
- Key Differences : Replaces the methoxymethyl group with a hydroxymethyl (-CH₂OH) substituent.
- Impact : Increased polarity due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability compared to the methoxymethyl analogue .
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- Key Differences : Larger bicyclo[2.2.2]octane core with a methylene group.
- Impact : Reduced ring strain and enhanced conformational flexibility compared to [3.1.1] systems. However, this compound exhibits higher acute oral toxicity (H302) and respiratory irritation (H335) .
Analogues with Alternative Bicyclic Frameworks
tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 227.26 g/mol
- Key Differences : Features a ketone group at position 5 and a [2.2.1] bicyclo system.
- Impact : The ketone increases electrophilicity, making it reactive in nucleophilic additions. The smaller [2.2.1] framework introduces greater steric hindrance .
5-[(Tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic Acid
- Molecular Formula: C₁₂H₁₆F₃NO₅
- Molecular Weight : 311.25 g/mol
- Key Differences : Incorporates a trifluoromethyl group and a [4.1.0] bicyclo system with an oxygen atom.
- Impact: The electron-withdrawing CF₃ group enhances metabolic stability and acidity (pKa ~3–4).
Table 1: Comparative Analysis of Key Parameters
Biological Activity
The compound 2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS Number: 2758005-11-5) is a bicyclic structure that incorporates a nitrogen atom within its ring system. Its unique molecular structure, characterized by a tert-butoxycarbonyl group and a methoxymethyl group, suggests potential for diverse biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.3361 g/mol
- SMILES Notation :
COC1(C(=O)O)CCN(C(=O)OC(C)(C)C)C2CC21
The presence of functional groups enhances solubility and reactivity, which may influence its biological interactions.
Research indicates that compounds similar to 2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibit various mechanisms of action, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:
- Antimicrobial Activity : A study on azabicyclic compounds demonstrated significant antimicrobial properties against a range of pathogens, suggesting that the bicyclic structure may confer similar effects in this compound.
- Cytotoxicity Assays : In vitro assays indicated that compounds with similar structures showed cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Effects : Research has suggested that bicyclic amines can exhibit neuroprotective properties, potentially relevant for conditions like Alzheimer's disease.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.3361 g/mol |
| LogP | 1.18 |
| Polar Surface Area (Ų) | 76 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis and Applications
The synthesis of this compound typically involves multi-step synthetic routes, which may include:
- Protection of functional groups using tert-butoxycarbonyl.
- Formation of the bicyclic structure through cyclization reactions.
Potential applications include:
- Development of novel pharmaceuticals targeting specific biological pathways.
- Use as intermediates in the synthesis of more complex biologically active molecules.
Q & A
Basic: What are the recommended handling and safety protocols for this compound in laboratory settings?
Answer:
When handling this compound, use nitrile or neoprene gloves and a full chemical protective suit to prevent skin contact. Respiratory protection (e.g., P95/P1 filters for particulates or OV/AG/P99 filters for aerosols) is advised if dust or aerosols form during handling . Avoid eye exposure by using EN 166-compliant safety goggles and face shields. Ensure proper ventilation, and immediately wash contaminated skin with soap and water. Store at 2–8°C in a dry environment to maintain stability .
Basic: How should this compound be stored to ensure chemical stability?
Answer:
Store the compound in a tightly sealed container at 2–8°C in a dry, temperature-controlled environment. Avoid exposure to moisture, incompatible materials (e.g., strong acids/bases), and direct sunlight. Regularly inspect storage conditions using calibrated monitoring devices to prevent degradation. Note that stability data under extreme conditions (e.g., high humidity) are unavailable, necessitating empirical testing for long-term studies .
Advanced: What synthetic strategies optimize the yield of this bicyclic compound?
Answer:
Key steps include:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during cyclization. Evidence from analogous bicyclo[2.2.1]heptane systems suggests Boc deprotection with TFA/CH₂Cl₂ (1:4 v/v) preserves the core structure .
- Cyclization Conditions : Employ microwave-assisted synthesis (e.g., 120°C, 30 min) to enhance ring-closing efficiency, as seen in related azabicyclo systems .
- Characterization : Validate purity (>97%) via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry using NOESY NMR .
Advanced: How can researchers assess stability under varying experimental conditions?
Answer:
Design accelerated stability studies:
- Thermal Stress : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via LC-MS.
- Photolytic Stress : Expose to UV light (254 nm) for 48 hours and quantify decomposition products.
- pH Stress : Test solubility and stability in buffers (pH 3–10) using UV-Vis spectroscopy.
No existing data on hydrolysis or oxidation are available, so kinetic modeling (e.g., Arrhenius plots) is recommended to predict shelf life .
Advanced: How should discrepancies in spectroscopic data (e.g., NMR, IR) be resolved?
Answer:
- Cross-Validation : Compare experimental / NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G* basis set) to confirm assignments .
- Dynamic Effects : Use VT-NMR to detect conformational changes affecting peak splitting.
- IR Contradictions : Assign carbonyl stretches (Boc group: ~1680–1720 cm) by correlating with X-ray crystallography data from structurally similar compounds .
Advanced: What computational methods aid in predicting this compound’s reactivity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on the bicyclic core’s steric effects.
- Reactivity Prediction : Apply Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites. For example, the methoxymethyl group may exhibit higher electrophilicity due to electron-withdrawing effects .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 210–254 nm) for purity.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 311.3 g/mol).
- Stereochemical Analysis : X-ray diffraction or Mosher ester derivatization to resolve chiral centers .
Advanced: How can potential biological activity be systematically evaluated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
